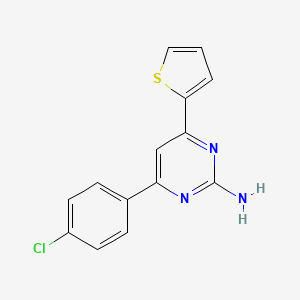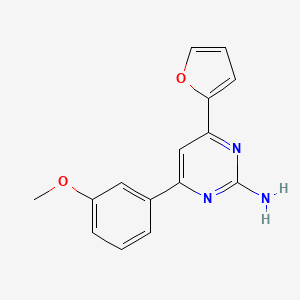
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is an organic compound that is a member of the pyrimidine family. It is a useful synthetic intermediate in the synthesis of other pyrimidine compounds, and its biological activity has been studied in several research studies.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of other pyrimidine derivatives, such as 4-(2-furylmethyleneamino)-6-methoxy-aniline, which has been studied for its anti-inflammatory and anti-cancer properties. In addition, 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been used as an intermediate in the synthesis of other pyrimidine compounds, such as 4-amino-2-furylmethyleneamino-6-methoxy-aniline, which has been studied for its antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the synthesis of DNA and RNA, which may explain its potential applications in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine are still being studied. However, preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties, as well as potential antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a useful synthetic intermediate in the synthesis of other pyrimidine compounds, and its biological activity has been studied in several research studies. The main advantage of using this compound in laboratory experiments is that it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction conditions for the synthesis of this compound are relatively mild, which means that it is not suitable for synthesizing more complex compounds. Additionally, the compound is not very stable and can degrade over time, which means that it must be stored and handled with care.
Zukünftige Richtungen
The potential applications of 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine are still being explored. As such, there are several possible future directions for research in this area. These include further studies on its mechanism of action, as well as the development of new synthetic methods for the production of this compound. Additionally, further research is needed to explore its potential applications in the treatment of diseases, as well as its potential as an intermediate in the synthesis of other pyrimidine compounds. Finally, further studies are needed to explore the potential toxicity of this compound, as well as its potential for causing adverse effects in humans.
Synthesemethoden
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized by the condensation of 4-acetamido-2-furylmethyleneamino-6-methoxy-aniline with ethyl acetoacetate in the presence of a base in an aqueous medium. The reaction is carried out at room temperature and results in the formation of the desired compound in a yield of up to 90%.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-11-5-2-4-10(8-11)12-9-13(18-15(16)17-12)14-6-3-7-20-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWYXYRHEIVRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

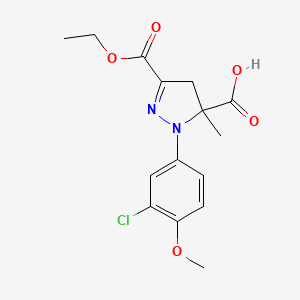
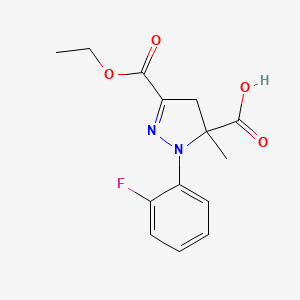

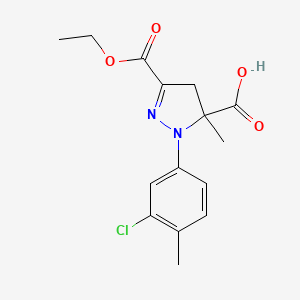
![3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345419.png)
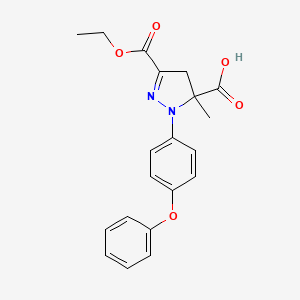

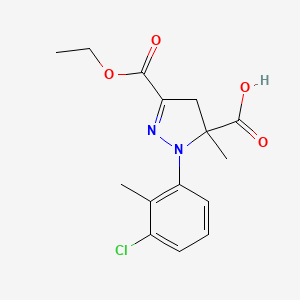


![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
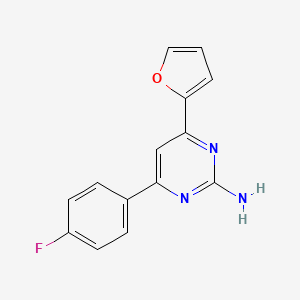
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)
